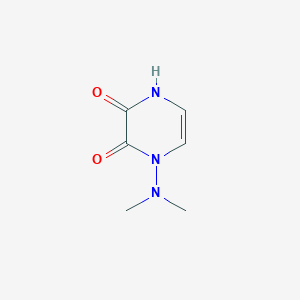

4-(Dimethylamino)-1H-pyrazine-2,3-dione

描述

属性

IUPAC Name |

4-(dimethylamino)-1H-pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-8(2)9-4-3-7-5(10)6(9)11/h3-4H,1-2H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYIHEMNTFSCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C=CNC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Chloro-1H-Pyrazine-2,3-Dione

The precursor is prepared via chlorination of pyrazine-2,3-dione using phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) . For example, refluxing pyrazine-2,3-dione with POCl3 at 110°C for 6 hours yields the 4-chloro derivative in 70–85% yield.

Dimethylamination

The chloro intermediate undergoes nucleophilic substitution with dimethylamine in tetrahydrofuran (THF) or dimethylformamide (DMF). Elevated temperatures (90–120°C) and catalytic potassium carbonate enhance reaction efficiency.

Optimized Conditions :

This method offers regioselectivity but requires stringent control of reaction parameters to avoid dehalogenation byproducts.

Microwave-Assisted Cyclization of α-Amino Ketones

Recent advancements employ microwave irradiation to accelerate cyclization. A dimethylamino-substituted α-amino ketone, such as 3-(dimethylamino)-2-oxopropanal , reacts with glyoxylic acid under microwave conditions (150°C, 20 minutes) to form the pyrazine-dione ring.

Key Features :

- Reaction Time: Reduced from 24 hours to 20 minutes

- Yield Improvement: 75–85% vs. 50–60% for conventional heating

- Selectivity: Minimal side products due to uniform heating

This method is particularly suited for scale-up but requires specialized equipment.

Use of Dimethylformamide Dimethyl Acetal (DMFDMA)

DMFDMA serves as both a dimethylaminating agent and cyclization promoter. Starting from 4-hydroxy-1H-pyrazine-2,3-dione , treatment with DMFDMA in toluene at 80°C for 8 hours facilitates simultaneous dimethylamination and dehydration (Scheme 2).

Mechanistic Insight :

- DMFDMA activates the hydroxyl group via formation of an intermediate enaminone.

- Intramolecular cyclization releases methanol, yielding the target compound.

Yield : 60–70% with >90% purity by HPLC.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Jones Cyclocondensation | N,N-Dimethylglycine amide, glyoxal | 45–60 | 12–24 h | One-pot synthesis | Moderate yields |

| Post-Cyclization Amination | 4-Chloro-pyrazine-dione, dimethylamine | 55–75 | 24–36 h | Regioselective | Multi-step process |

| Microwave Cyclization | α-Amino ketone, glyoxylic acid | 75–85 | 20 min | Rapid, high yield | Equipment-dependent |

| DMFDMA Amination | 4-Hydroxy-pyrazine-dione | 60–70 | 8 h | Simultaneous functionalization | Requires pre-functionalization |

Mechanistic Considerations and Side Reactions

Competing Pathways in Cyclocondensation

In the Jones method, incomplete dehydration may lead to 5,6-dihydropyrazin-2(1H)-one derivatives. The use of manganese dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as oxidants mitigates this issue by ensuring full aromatization.

Steric Effects in Nucleophilic Substitution

Bulky substituents at position 5 or 6 hinder dimethylamine access to the 4-position, reducing yields. Introducing electron-withdrawing groups (e.g., nitro) activates the ring but complicates subsequent functionalization.

Preliminary studies suggest that transaminases can catalyze the introduction of dimethylamino groups under mild conditions, though yields remain suboptimal (30–40%).

Flow Chemistry Applications

Continuous-flow reactors enable precise control over reaction parameters, potentially improving the selectivity of microwave-assisted methods. Pilot-scale trials report 90% conversion in 10 minutes.

化学反应分析

Types of Reactions

4-(Dimethylamino)-1H-pyrazine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-(Dimethylamino)-1H-pyrazine-2,3-dione can yield N-oxides, while reduction can produce hydroxylated derivatives .

科学研究应用

4-(Dimethylamino)-1H-pyrazine-2,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-(Dimethylamino)-1H-pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For instance, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .

相似化合物的比较

Substituent Effects on Pyrazine-Dione Scaffolds

The dimethylamino substituent differentiates this compound from other pyrazine-dione derivatives. For example:

- 3-(4-Dimethylaminobenzylidene)-6-(4-formylbenzylidene)piperazine-2,5-dione (): This derivative contains a piperazine-2,5-dione core with conjugated benzylidene groups. The dimethylamino group here enhances π-electron delocalization, increasing stability compared to the unsubstituted analog. However, the 2,5-dione arrangement in piperazine reduces ring strain compared to the 2,3-dione configuration in the target compound .

- 1H-Indole-2,3-dione derivatives (): These compounds, such as 5-fluoro-1H-indole-2,3-dione, share a vicinal dione motif. The indole system provides aromaticity, whereas the pyrazine core in the target compound offers a smaller, more rigid framework.

Data Table: Key Properties of Selected Analogous Compounds

常见问题

Q. What are the standard synthetic routes for 4-(Dimethylamino)-1H-pyrazine-2,3-dione, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives can react with diketones under reflux in ethanol or acetic acid, followed by dimethylamino group introduction via nucleophilic substitution. Critical conditions include maintaining anhydrous environments, precise temperature control (e.g., reflux at 80–100°C), and stoichiometric ratios of reagents to minimize side products. Purification often involves normal-phase chromatography using methanol/ammonium hydroxide gradients .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : Use - and -NMR to confirm the pyrazine-dione core and dimethylamino substituent. Key signals include carbonyl carbons at ~160–170 ppm and dimethylamino protons at ~2.8–3.2 ppm .

- HPLC/MS : Reverse-phase HPLC with C18 columns and MS detection (ESI+) can verify purity and molecular weight (MW = 155.157 g/mol, [M+H] at m/z 156.16) .

Q. How can impurities be minimized during synthesis?

Impurities often arise from incomplete substitution or oxidation byproducts. Strategies include:

- Using excess dimethylamine in a sealed system to drive substitution to completion.

- Adding antioxidants like BHT (butylated hydroxytoluene) during workup.

- Employing flash chromatography with silica gel and ethyl acetate/hexane gradients for isolation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data?

Discrepancies between experimental and theoretical NMR shifts can arise from solvation effects or tautomerism. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for ethanol) improve shift predictions. Software like Gaussian or ORCA is recommended .

Q. What crystallographic techniques are suitable for resolving structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) with refinement programs like SHELXL or OLEX2 can unambiguously determine bond lengths, angles, and hydrogen bonding. For example, SHELXL’s TwinRotMat feature handles twinned crystals, while OLEX2’s graphical interface aids in visualizing disorder .

Q. How can reaction mechanisms for dimethylamino group incorporation be validated?

Mechanistic studies involve:

- Kinetic isotope effects : Compare reaction rates using deuterated vs. non-deuterated reagents.

- Trapping intermediates : Use in-situ IR or LC-MS to detect transient species like enolates.

- DFT-based transition state analysis : Identify energy barriers for nucleophilic attack or ring-opening steps .

Q. What strategies optimize bioactivity assays for this compound in pharmacological studies?

- Target selection : Prioritize kinases or receptors where pyrazine-diones show affinity (e.g., dopamine D3 receptors via molecular docking).

- In vitro assays : Use fluorescence polarization for binding affinity or microdilution for antimicrobial activity (MIC values against S. aureus or E. coli) .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies between theoretical and experimental IR spectra?

Q. What statistical methods are recommended for optimizing synthetic parameters?

Design of Experiments (DoE) approaches, such as Response Surface Methodology (RSM), can model interactions between temperature, solvent polarity, and reagent ratios. Software like JMP or Minitab enables factorial design and ANOVA analysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。